molecular formula C18H14N2O2S B394503 (5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B394503
M. Wt: 322.4g/mol
InChI Key: MLQJORHOABJONL-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a thioxodihydro-pyrimidinedione core with a phenyl group and a 2-methylbenzylidene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of appropriate aldehydes with thioxodihydro-pyrimidinedione derivatives. One common method includes the reaction of 2-methylbenzaldehyde with 1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and kinase inhibitory activities.

    Triazolo[1,5-c]pyrimidine derivatives: Studied for their neuroprotective and anti-inflammatory properties.

    Pyrido[2,3-d]pyrimidine derivatives: Exhibiting a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of a thioxodihydro-pyrimidinedione core with a phenyl and 2-methylbenzylidene substituent. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4g/mol

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H14N2O2S/c1-12-7-5-6-8-13(12)11-15-16(21)19-18(23)20(17(15)22)14-9-3-2-4-10-14/h2-11H,1H3,(H,19,21,23)/b15-11+

InChI Key

MLQJORHOABJONL-RVDMUPIBSA-N

SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.